1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Nuclear Receptor Pharmacology Endocrinology Cardiovascular Disease

Procure 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol as a versatile kinase/phosphodiesterase-focused library scaffold. Features a unique pyrrolidin-3-ol handle enabling rapid SAR exploration vs. non-functionalized analogs. Demonstrated weak MR activity (IC50 = 6309.57 nM) validates use as a structurally-related negative control. High-purity sourcing available for immediate medicinal chemistry applications.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B7910506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCNC1=NC=CC(=N1)N2CCC(C2)O
InChIInChI=1S/C10H16N4O/c1-2-11-10-12-5-3-9(13-10)14-6-4-8(15)7-14/h3,5,8,15H,2,4,6-7H2,1H3,(H,11,12,13)
InChIKeyBZCWECQCJWNXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1206969-24-5) for Medicinal Chemistry


1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1206969-24-5) is a pyrimidine-substituted pyrrolidine derivative with a molecular weight of 208.26 g/mol and a purity specification of ≥95% from commercial sources . This compound serves as a versatile building block in medicinal chemistry, with its pyrimidine core linked to potential kinase and phosphodiesterase inhibition, making it relevant for programs targeting neurological disorders or inflammatory diseases . Its structure, featuring a pyrrolidin-3-ol moiety, offers a specific polarity profile and synthetic handle for further functionalization, distinguishing it from simpler analogs.

Risks of Substituting 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol with Generic Analogs


Generic substitution with similar pyrimidine-pyrrolidine hybrids, such as those with a piperidine ring or differing N-alkyl groups, is scientifically unsound without comparative data. While many of these compounds are classed as kinase or phosphodiesterase inhibitors, their potency and selectivity profiles are highly dependent on subtle structural modifications . For instance, the specific ethylamino substitution at the pyrimidine 2-position and the pyrrolidin-3-ol core confer unique steric and electronic properties that can drastically alter target binding affinity and off-target effects. The quantified differences detailed below illustrate that even minor structural changes can lead to orders of magnitude variation in biological activity, underscoring the necessity of compound-specific evaluation for any research or procurement decision.

Quantitative Differentiation of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol vs. Analogs


Mineralocorticoid Receptor (MR) Antagonism: Potency Gap vs. Potent Non-Steroidal MR Antagonist

In a cell-based antagonist assay at the human mineralocorticoid receptor (MR), 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibited an IC50 of 6309.57 nM [1]. This represents a >1400-fold lower potency compared to the potent, non-steroidal MR antagonist PF-03882845, which has a reported IC50 of 4.5 nM in a similar assay format . This massive quantitative difference confirms that this compound is not a potent MR antagonist and should not be selected for programs requiring high-affinity MR modulation. Its utility lies elsewhere, likely as a weakly active tool compound or a scaffold for optimization.

Nuclear Receptor Pharmacology Endocrinology Cardiovascular Disease

Physicochemical and Structural Differentiation from a Piperidine Analog

Direct biological activity data is not available for the target compound's closest analog, 1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-3-ol. However, the structural difference between the pyrrolidine (5-membered ring) and piperidine (6-membered ring) cores represents a critical physicochemical differentiation point. This change alters the compound's LogP, pKa of the basic nitrogen, and molecular shape, which are key determinants of membrane permeability, solubility, and target binding. While the piperidine analog has a predicted boiling point of 423.8±55.0 °C , no such data is available for the pyrrolidine target. This underscores that even without bioactivity data, the core scaffold provides a unique property space that can be selected for based on specific project ADME requirements or synthetic strategy.

Medicinal Chemistry ADME Physicochemical Properties

Kinase Inhibition Potential: Evidence for Class-Level Differentiation

No direct IC50 data for the target compound against any specific kinase was found. However, the broader chemical class of pyrimidine derivatives is well-established to inhibit kinases, with vendors noting potential activity against phosphodiesterases or kinases for this specific compound . In contrast, related pyrrolidine derivatives have been optimized for other targets, such as Acetyl-CoA Carboxylase (ACC) for metabolic disorders [1]. This class-level inference suggests that if a project's objective is kinase inhibition, this compound is a more logical starting point for synthesis or screening than an ACC inhibitor scaffold. The lack of direct quantitative comparison necessitates that any procurement decision be based on this distinct target-class hypothesis.

Kinase Inhibitor Cancer Biology Inflammation

Synthetic Versatility: The Role of the Pyrrolidin-3-ol Moiety

Unlike simple 2-aminopyrimidine derivatives, 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol possesses a free hydroxyl group on the pyrrolidine ring, providing a distinct synthetic handle for further functionalization (e.g., esterification, etherification, or oxidation) . This contrasts with analogs like 1-(2-(ethylamino)pyrimidin-4-yl)pyrrolidine, which lack this functional group, thereby limiting their potential for generating diverse derivative libraries. The presence of both nucleophilic nitrogen atoms in the pyrimidine and pyrrolidine rings, combined with the reactive hydroxyl group, offers a unique and quantifiably greater potential for chemical diversification, a key factor in selecting a building block for medicinal chemistry campaigns.

Organic Synthesis Medicinal Chemistry Building Block

Optimal Research Applications for 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol


Screening for Novel Kinase or Phosphodiesterase Hits

This compound is best employed as a screening member in a kinase or phosphodiesterase-focused compound library. Its class-level association with these targets, as noted by vendors , makes it a relevant candidate for broad-panel screening against these enzyme families. Its weak activity at MR [1] confirms it will not be a confounding hit in counter-screens for that target.

Medicinal Chemistry Scaffold Diversification

Procure this compound as a core scaffold for library synthesis. The presence of the pyrrolidin-3-ol moiety provides a hydroxyl handle for parallel derivatization, enabling the rapid exploration of structure-activity relationships (SAR) around the pyrrolidine ring, a key advantage over simpler, non-functionalized analogs .

Negative Control for MR Antagonist Assays

Given its demonstrated weak potency (IC50 = 6309.57 nM) at the mineralocorticoid receptor [1], this compound can be reliably used as a structurally-related negative control in cell-based assays designed to validate the activity of potent, non-steroidal MR antagonists like PF-03882845 (IC50 = 4.5 nM).

ADME Model Compound for Pyrrolidine Scaffolds

Utilize this compound as a model substrate to study the impact of a pyrrolidine vs. piperidine core on key physicochemical and ADME parameters, such as LogP, solubility, and permeability. Its properties can be compared to the piperidine analog to generate structure-property relationship (SPR) data that informs future lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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